molecular formula C14H20N2O4 B4195365 3-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one

3-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one

Cat. No.: B4195365
M. Wt: 280.32 g/mol
InChI Key: UKPVEKSFUSLTSM-UHFFFAOYSA-N
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Description

3-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features two distinct functional groups: an ethoxypropanoyl group and a furoyl group, which are attached to the piperazine ring. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Ethoxypropanoyl Intermediate: The ethoxypropanoyl group can be introduced by reacting ethyl 3-bromopropanoate with sodium ethoxide to form ethyl 3-ethoxypropanoate.

    Formation of the Furoyl Intermediate: The furoyl group can be introduced by reacting 2-furoic acid with thionyl chloride to form 2-furoyl chloride.

    Coupling Reaction: The final step involves the coupling of the ethoxypropanoyl intermediate with the furoyl intermediate in the presence of piperazine. This reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

3-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxypropanoyl and furoyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(3-ethoxypropanoyl)-4-(2-thienyl)piperazine: Similar structure but with a thienyl group instead of a furoyl group.

    1-(3-ethoxypropanoyl)-4-(2-pyridyl)piperazine: Similar structure but with a pyridyl group instead of a furoyl group.

    1-(3-ethoxypropanoyl)-4-(2-benzoyl)piperazine: Similar structure but with a benzoyl group instead of a furoyl group.

Uniqueness

3-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one is unique due to the presence of both the ethoxypropanoyl and furoyl groups. These functional groups impart distinct chemical properties, such as solubility and reactivity, which can influence the compound’s behavior in various applications. The combination of these groups in a single molecule makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-2-19-11-5-13(17)15-6-8-16(9-7-15)14(18)12-4-3-10-20-12/h3-4,10H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPVEKSFUSLTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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